molecular formula C8H15NO2 B14460283 3,3-Diethoxybutanenitrile CAS No. 70828-52-3

3,3-Diethoxybutanenitrile

Cat. No.: B14460283
CAS No.: 70828-52-3
M. Wt: 157.21 g/mol
InChI Key: WASNJGNSVLBQGZ-UHFFFAOYSA-N
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Description

3,3-Diethoxybutanenitrile is an organic compound with the molecular formula C8H15NO2. It is also known as 3-Cyanopropionaldehyde diethyl acetal. This compound is characterized by the presence of a nitrile group (-CN) and two ethoxy groups (-OCH2CH3) attached to a butane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethoxybutanenitrile can be synthesized through the reaction of 3-cyanopropionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then converted to the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with substituted functional groups replacing the ethoxy groups.

Scientific Research Applications

3,3-Diethoxybutanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis to form corresponding alcohols. These reactions can influence various biochemical and physiological processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbutanenitrile
  • 3,3-Diethoxypropionitrile
  • 3,3-Dimethoxybutanenitrile

Uniqueness

3,3-Diethoxybutanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research.

Properties

CAS No.

70828-52-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-diethoxybutanenitrile

InChI

InChI=1S/C8H15NO2/c1-4-10-8(3,6-7-9)11-5-2/h4-6H2,1-3H3

InChI Key

WASNJGNSVLBQGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CC#N)OCC

Origin of Product

United States

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